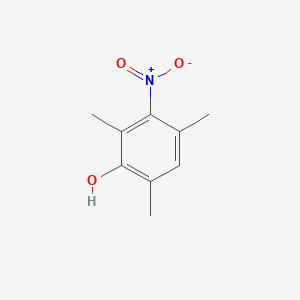

2,4,6-Trimethyl-3-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1719-21-7 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2,4,6-trimethyl-3-nitrophenol |

InChI |

InChI=1S/C9H11NO3/c1-5-4-6(2)9(11)7(3)8(5)10(12)13/h4,11H,1-3H3 |

InChI Key |

ZVRSQGUIDRECBV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)O)C |

Synonyms |

2,4,6-Trimethyl-3-nitrophenol |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies

Regioselective Nitration Strategies for Trimethylphenols

The introduction of a nitro group onto a trimethylphenol backbone is a critical step in the synthesis of 2,4,6-trimethyl-3-nitrophenol. The directing effects of the hydroxyl and methyl groups can lead to a mixture of isomers, making regioselective nitration a significant challenge.

Direct Nitration Approaches

Direct nitration of phenols is often complicated by the strong activating and ortho-, para-directing effects of the hydroxyl group, which can lead to multiple nitrations and the formation of undesired isomers. In the case of 2,4,6-trimethylphenol (B147578), the positions ortho and para to the hydroxyl group are already substituted with methyl groups. This steric hindrance can influence the position of nitration.

The reaction of 2,4,6-trimethylphenol with tetranitromethane has been studied, resulting in the quantitative production of trinitromethane (B1605510) and nitrite (B80452) ions. researchgate.net This suggests that direct nitration at the aromatic ring may not be the primary pathway under these conditions. Nitration of 2,4,6-trimethylphenol in acetic anhydride (B1165640) at low temperatures has been shown to produce a mixture of dienone intermediates. cdnsciencepub.com

Indirect Nitration Pathways

Indirect methods for nitration can offer greater control over regioselectivity. One such strategy involves the initial conversion of the phenol (B47542) to a different functional group that can then be replaced by a nitro group. Another approach is the use of ipso-nitration, where a substituent already present on the ring is replaced by a nitro group.

Studies on the nitration of 2,4,6-trimethylphenol have shown that the reaction can proceed through the formation of cyclohexadienone intermediates. cdnsciencepub.comdtic.mil For instance, the reaction of 4-nitro-2,4,6-trimethylcyclohexadienone, labeled with carbon-13 at the 4-methyl position and nitrogen-15 (B135050) at the nitro group, in the presence of an equimolar amount of the unlabeled nitrodienone, resulted in 3-nitro-2,4,6-trimethylphenol, a product of a formal 1,2-shift of the nitro group. dtic.mil This indicates an intramolecular migration of the nitro group.

Role of Catalysts and Reaction Conditions in Isomer Control

The choice of catalyst and reaction conditions plays a pivotal role in directing the nitration to the desired position. Solid acid catalysts, such as zeolites, have been investigated for the regioselective nitration of phenols. researchgate.netgoogle.com These catalysts can offer shape selectivity, favoring the formation of one isomer over others. For example, zeolite H-beta has been found to be an active catalyst for the nitration of phenol to ortho-nitrophenol. researchgate.net The use of supported reagents, like bismuth nitrate (B79036) on silica (B1680970) sulfuric acid, has also been reported for the nitration of aromatic compounds under mild conditions. dergipark.org.tr

The solvent can also influence the outcome of the nitration reaction. researchgate.net The polarity of the solvent has been shown to affect the ortho/para nitration ratio in the Kyodai nitration of phenols, which involves the combined action of ozonized oxygen and nitrogen dioxide. researchgate.net

| Catalyst/Reagent | Conditions | Outcome |

| Tetranitromethane | 30°C, H2O | Quantitative formation of trinitromethane and nitrite ion researchgate.net |

| Nitric acid/Acetic anhydride | -60°C | Mixture of 2,4- and 2,5-dienones cdnsciencepub.com |

| Zeolite H-beta | Room temperature, CCl4 | Selective nitration of phenol to o-nitrophenol researchgate.net |

| NH4NO3/KHSO4 | Reflux | Regioselective ortho-nitration of phenols dergipark.org.tr |

| Ozonized oxygen/Nitrogen dioxide | Various solvents | Solvent polarity influences o/p ratio researchgate.net |

Alternative Synthetic Routes to Substituted Phenols Relevant to this compound Precursors

The synthesis of the target molecule can also be approached by first constructing a substituted phenol precursor with the desired alkyl groups, followed by nitration.

Alkylation of Phenolic Compounds

The introduction of methyl groups onto a phenol ring is typically achieved through Friedel-Crafts alkylation. rsc.org However, this method can often lead to a mixture of ortho- and para-substituted products, as well as over-alkylation. rsc.org The choice of alkylating agent and catalyst is crucial for controlling the regioselectivity.

Various catalysts, including Lewis acids, have been employed for the alkylation of phenols. rsc.org Palladium-catalyzed ortho-selective alkylation of phenols with primary alcohols has been reported, proceeding through a dearomatization-rearomatization strategy. nih.gov This method offers a high degree of control over the position of alkylation. The use of solid acid catalysts like Amberlyst-15 has also been explored for phenol alkylation. acs.org

| Catalyst | Alkylating Agent | Selectivity |

| Lewis Acids | Alkenes, alcohols, etc. | Mixture of ortho- and para-isomers rsc.org |

| Palladium/C | Primary alcohols | Ortho-selective alkylation nih.gov |

| Amberlyst-15 | Olefins | O-alkylation is energetically favorable initially acs.org |

| Pincer-ruthenium complex | 1-phenylethanol | Selective towards ortho-alkylation for specific substrates rsc.org |

ipso-Hydroxylation of Arylboronic Acids

An alternative route to substituted phenols involves the ipso-hydroxylation of arylboronic acids. This method allows for the synthesis of phenols that may be difficult to obtain through other means. researchgate.net The reaction involves the oxidation of an arylboronic acid to the corresponding phenol.

Several methods have been developed for this transformation, often utilizing mild and environmentally friendly conditions. researchgate.netrsc.orgorganic-chemistry.org A catalyst-free method using sodium perborate (B1237305) as the oxidant in water has been reported to give high yields of phenols in a short reaction time. rsc.org Another approach employs aqueous hydrogen peroxide as the oxidizing agent with molecular iodine as a catalyst, operating at room temperature under metal-, ligand-, and base-free conditions. organic-chemistry.orgthieme-connect.com The use of ammonium (B1175870) peroxodisulfate as an oxidizing agent also provides a mild and efficient route to phenols from arylboronic acids. researchgate.net

| Oxidizing Agent | Catalyst | Conditions |

| Sodium perborate | None | Water, 5 min rsc.org |

| (NH4)2S2O8 | None | Metal-, ligand-, and base-free researchgate.net |

| Aqueous H2O2 | Molecular iodine | Room temperature, solvent-free organic-chemistry.org |

| Hantzsch ester/Hantzsch pyridine | None | Aerobic, mild conditions rsc.org |

Cascade Cycloaddition/Elimination Processes

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent a highly efficient strategy for the construction of complex molecules. researchgate.net These processes are valued for their atom economy and reduction of waste, aligning with the principles of green chemistry. researchgate.net In the context of phenol synthesis, cascade reactions involving cycloadditions are particularly powerful for creating highly substituted aromatic rings. oregonstate.eduacs.org

However, a specific cascade cycloaddition/elimination process for the direct synthesis of this compound has not been prominently reported in scientific literature. The construction of such a specifically substituted phenol via a cycloaddition cascade would necessitate carefully chosen precursors that assemble in a precise manner.

To illustrate the general principle, one can consider the formal [4+2] cycloaddition of nucleophilic alkynes with 3-ethoxycyclobutanones, which, upon activation with a Lewis acid like titanium tetrachloride (TiCl₄), can lead to the formation of multisubstituted phenols. rsc.org Another strategy involves a [2+2+1+1] cycloaddition of two different alkynes with two molecules of carbon monoxide, mediated by a metal catalyst, to yield densely functionalized phenols. nih.gov While these methods demonstrate the potential of cycloaddition cascades in phenol synthesis, their application to a target with the specific substitution pattern of this compound would require significant developmental research.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of nitrophenol synthesis, this often involves moving away from traditional nitrating agents like concentrated nitric acid and sulfuric acid, which generate significant acidic waste. dergipark.org.tr

The synthesis of this compound is particularly challenging from a green chemistry perspective due to the regioselectivity required. The hydroxyl group of the phenol is a strong ortho-, para-director, but these positions are blocked by methyl groups in 2,4,6-trimethylphenol. Electrophilic nitration at the remaining meta-position is electronically disfavored. Standard nitration conditions can lead to ipso-substitution (attack at a position already substituted), followed by rearrangement or oxidation, which can result in a mixture of products and byproducts. cdnsciencepub.com

Despite these challenges, several green nitration methods for phenols have been developed that could potentially be adapted for the synthesis of this compound. These methods often employ solid acid catalysts, milder nitrating agents, and more environmentally friendly solvents.

One interesting study on the functionalization of 2,4,6-trimethylphenol reported the successful introduction of a trifluoromethylthio (SCF₃) group at the 3-position using PhNHSCF₃ as the electrophile. rsc.org This resulted in the formation of 2,4,6-trimethyl-3-trifluoromethylthiophenol as the sole product, demonstrating that substitution at the sterically hindered and electronically unfavored meta position is achievable under specific conditions. rsc.org This finding suggests that with the right catalyst and nitrating agent, the synthesis of the 3-nitro analogue might be possible.

Below is a table summarizing various green nitration systems that have been applied to phenols, which could be explored for the synthesis of this compound.

| Nitrating System | Catalyst/Support | Solvent | Key Features |

| Cu(NO₃)₂ | - | Acetic Acid | Microwave-assisted, easy to complete. colab.wsed.gov |

| Bismuth Nitrate | Montmorillonite KSF | Tetrahydrofuran | Uses a lower concentration of nitric acid, catalyst is reusable. google.com |

| NH₄NO₃ | KHSO₄ | Acetonitrile | Good to excellent yields with high regioselectivity for o-nitrophenols. dergipark.org.tr |

| Cerium (IV) Ammonium Nitrate (CAN) | NaHCO₃ | Acetonitrile | Rapid, regioselective ortho-nitration at room temperature. arkat-usa.org |

| Nitric Acid | Zeolite | Chloroform | Regioselective nitration of substituted aromatic compounds. google.com |

Iii. Elucidation of Molecular Structure and Interactions

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of a molecule. Each technique provides unique insights into the bonding, conformation, and electronic environment of the compound.

Vibrational Spectroscopy (FTIR, FT-Raman) and Normal Coordinate Analysis

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra display bands corresponding to the stretching, bending, and torsional motions of specific functional groups and the molecular skeleton.

For 2,4,6-trimethyl-3-nitrophenol, FTIR and FT-Raman analysis would be expected to identify characteristic vibrational frequencies. While specific experimental data for this compound is not available, analysis of the parent compound, 2,4,6-trimethylphenol (B147578), reveals key vibrational modes that would be influenced by the addition of a nitro group. core.ac.uk For instance, the O-H stretching vibration, C-H stretching in the methyl groups and the aromatic ring, and the aromatic C=C stretching vibrations would all be present but shifted due to the electronic and steric effects of the NO₂ group.

Expected Vibrational Modes for this compound:

O-H Stretch: A broad band, typically in the 3200-3600 cm⁻¹ region, influenced by hydrogen bonding.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations typically appear in the 2800-3100 cm⁻¹ range. nih.gov

NO₂ Stretch: Strong, characteristic bands for asymmetric and symmetric stretching of the nitro group would be expected around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C=C Stretch: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretch: The carbon-nitrogen stretch would likely be observed in the 800-900 cm⁻¹ range.

A Normal Coordinate Analysis (NCA) could be performed using computational methods, such as Density Functional Theory (DFT), to theoretically calculate the vibrational frequencies. core.ac.uk These calculated frequencies, when scaled, can be compared to experimental FTIR and FT-Raman data to provide a detailed and unambiguous assignment for each vibrational mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Both ¹H and ¹³C NMR would provide critical data for this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The hydroxyl (OH) proton would appear as a singlet, with its chemical shift dependent on solvent and concentration. A single aromatic proton would also be present as a singlet. Three separate singlets would be expected for the three non-equivalent methyl groups, with their chemical shifts influenced by the adjacent nitro and hydroxyl groups. chemicalbook.comresearchgate.net

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, revealing the electronic effects of the hydroxyl, nitro, and methyl substituents on the benzene (B151609) ring. rsc.org

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, could further confirm the connectivity and spatial relationships between protons and carbons. Conformational analysis, particularly regarding the orientation of the hydroxyl and nitro groups relative to the methyl groups, could be investigated through Nuclear Overhauser Effect (NOE) experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. science-softcon.de The spectrum provides information about the electronic structure and conjugation within the molecule.

For this compound, the absorption spectrum would be dominated by π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the hydroxyl and nitro groups. The presence of the nitro group, a strong chromophore, is expected to cause a significant bathochromic (red) shift compared to the parent 2,4,6-trimethylphenol molecule. researchgate.neticm.edu.pl The exact position of the maximum absorbance (λ_max) would be sensitive to the solvent used.

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. icm.edu.pl This crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to determine the precise location of each atom in the crystal lattice. acs.org

This analysis would yield a detailed molecular structure, confirming the connectivity of the atoms and providing precise measurements of all bond lengths and angles. It would also reveal the conformation of the molecule in the solid state, including the planarity of the benzene ring and the orientation of the substituent groups. The data would also define the crystal system, space group, and unit cell dimensions. uliege.be

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Based on the data obtained from single-crystal X-ray diffraction, Hirshfeld surface analysis can be computationally performed to visualize and quantify the intermolecular interactions that stabilize the crystal packing. nih.govnih.gov

This analysis maps properties onto the Hirshfeld surface, a unique three-dimensional surface for a molecule within a crystal. Key analyses include:

d_norm mapping: This visualizes intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, highlighting key interactions such as hydrogen bonds.

For this compound, one would expect to observe significant O···H hydrogen bonding involving the phenolic hydroxyl group and the nitro group, which would likely be a dominant feature in the crystal packing. Weaker C-H···O and π-π stacking interactions may also play a role. uliege.bemdpi.com

Intermolecular and Intramolecular Hydrogen Bonding Studies

The molecular architecture of this compound is characterized by the presence of a hydroxyl (-OH) group and a nitro (-NO₂) group in an ortho position relative to each other on a substituted benzene ring. This specific arrangement facilitates the formation of a strong intramolecular hydrogen bond, a defining feature that significantly influences its chemical and physical properties. This internal hydrogen bond occurs between the hydrogen atom of the hydroxyl group and an oxygen atom of the adjacent nitro group, forming a stable six-membered ring structure. cdnsciencepub.comtestbook.com While this intramolecular bond is dominant, intermolecular interactions can still occur, particularly in the solid state or in concentrated solutions, although they are generally weaker compared to isomers where intramolecular bonding is not possible, such as para-nitrophenol. vaia.comdoubtnut.com

Spectroscopic techniques are pivotal in confirming and characterizing the hydrogen bonding within this compound. Infrared (IR) spectroscopy, in particular, provides direct evidence of this interaction.

In a non-hydrogen-bonded phenol (B47542), the O-H stretching vibration typically appears as a sharp band in the 3590-3650 cm⁻¹ region. However, in this compound, the formation of the intramolecular hydrogen bond causes a significant shift of the O-H stretching band to a lower frequency (redshift), usually accompanied by broadening and an increase in intensity. core.ac.uk For substituted o-nitrophenols, this band is often observed in the 3200-3550 cm⁻¹ range. core.ac.uk This shift indicates a weakening of the O-H covalent bond as the hydrogen atom is attracted to the oxygen of the nitro group.

Ultraviolet-visible (UV-Vis) spectroscopy also reveals the effects of hydrogen bonding. The intramolecular hydrogen bond can influence the electronic transitions within the molecule. Studies on o-nitrophenols have shown that steric interactions, which can affect the planarity of the molecule and the strength of the hydrogen bond, lead to changes in the absorption bands. cdnsciencepub.com In some cases, intermolecular hydrogen bonding can lead to decreases in ultraviolet intensity, providing a way to distinguish between different types of hydrogen bond interactions. cdnsciencepub.comresearchgate.net

| Vibrational Mode | Condition | Typical Wavenumber (cm⁻¹) | Band Characteristics |

|---|---|---|---|

| O-H Stretch | Free (Non-H-bonded) | 3590 - 3650 | Sharp, Low Intensity |

| Intramolecular H-bond (e.g., in o-Nitrophenols) | 3200 - 3550 | Broad, Increased Intensity | |

| Intermolecular H-bond (Associated Phenols) | 3200 - 3400 | Very Broad, High Intensity | |

| O-H Bend (Out-of-Plane) | Free O-H | ~290 - 320 | - |

| Associated O-H | ~517 - 710 | - |

This table presents generalized data based on studies of various phenolic compounds, including 2,4,6-trimethylphenol, to illustrate the expected spectroscopic signatures for this compound. core.ac.uk

The substituents on the aromatic ring—three methyl groups and one nitro group—exert significant electronic and steric effects that modulate the dynamics of the hydrogen bond in this compound.

Electronic Effects : The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, making it a better hydrogen bond donor. This electronic effect strengthens the intramolecular hydrogen bond. nih.gov Conversely, methyl groups are weak electron-donating groups. Their presence slightly increases the electron density on the ring, but the dominant influence on the hydrogen bond's character comes from the powerful electron-withdrawing nature of the nitro group and the steric constraints imposed by the ortho substituents. The interplay between these steric and electronic factors determines the precise strength and geometry of the intramolecular hydrogen bond. mdpi.com

Aggregation behavior in nitrophenol derivatives is driven by a combination of intermolecular forces, including hydrogen bonding, π–π stacking, and van der Waals interactions. In this compound, the strong intramolecular hydrogen bond significantly reduces the availability of the hydroxyl group to participate in intermolecular hydrogen bonds. vaia.comnih.gov This is a key distinction from isomers like 4-nitrophenol (B140041), which readily form strong intermolecular hydrogen-bonded chains, leading to higher melting and boiling points. vaia.comdoubtnut.com

Despite the prevalence of the internal hydrogen bond, aggregation is not precluded. The molecule still possesses a polar region (the nitro group) and a large, nonpolar surface (the trimethyl-substituted benzene ring). In condensed phases or nonpolar solvents, molecules can associate through dipole-dipole interactions involving the nitro groups and π–π stacking of the aromatic rings. nih.gov The formation of such aggregates or clusters can be detected through various analytical techniques. For instance, studies on related compounds have used fluorescence quenching and dynamic light scattering to demonstrate the formation of aggregates in solution. d-nb.infoacs.org The phenomenon of aggregation-induced emission (AIE) has also been observed in probes designed to detect nitroaromatics, where the formation of aggregates in the presence of the analyte leads to enhanced fluorescence. d-nb.inforesearchgate.net While this compound itself is not an AIE luminogen, these studies highlight the general tendency of nitrophenolic compounds to participate in aggregation phenomena.

Iv. Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the structure and reactivity of molecules. These methods, including DFT and ab initio approaches, provide deep insights into the electronic properties of a compound. However, specific studies detailing these calculations for 2,4,6-trimethyl-3-nitrophenol are not found in the current body of scientific literature.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule, which arise from the vibrations of its chemical bonds. These theoretical spectra are often correlated with experimental data to confirm the molecular structure and understand its vibrational modes. Studies on 2,4,6-trimethylphenol (B147578) have successfully correlated calculated frequencies with experimental FTIR and FT-Raman spectra. researchgate.net Similar analyses have been conducted for various nitrophenols. researchgate.netepa.govjetir.org For this compound, such a detailed vibrational analysis and spectroscopic correlation has not been reported.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy gap between these frontier orbitals provides information about the molecule's stability and reactivity. irjweb.com This type of analysis is standard for characterizing new compounds and has been applied to a wide range of organic molecules, including various phenol (B47542) derivatives. nih.govresearchgate.net The analysis allows for the calculation of global reactivity descriptors like chemical hardness and softness. Despite its importance, a specific HOMO-LUMO analysis for this compound is not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is valuable for predicting how a molecule will interact with other chemical species. MEP studies have been conducted on related nitrophenols to identify sites susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net However, an MEP map specifically for this compound, which would show the combined electronic effects of the methyl and nitro substituents, has not been published.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, such as charge delocalization and hyperconjugative effects. uni-muenchen.denumberanalytics.com It examines the interactions between filled donor orbitals and empty acceptor orbitals to quantify their energetic significance. krisp.org.zanih.gov This analysis is a powerful tool for understanding molecular stability and electronic structure. allsubjectjournal.comresearchgate.net While NBO analyses are common in the computational study of organic molecules, a specific application to this compound to detail its specific hyperconjugative interactions and charge delocalization patterns is not found in existing research.

Molecular Modeling and Simulation

Beyond quantum chemical calculations on single molecules, molecular modeling and simulation techniques can be used to study the behavior of molecules in larger systems, such as in solution or in the solid state. These methods can predict bulk properties and intermolecular interactions. There is no evidence in the scientific literature of molecular modeling or simulation studies having been performed for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound are not prevalent in the literature, the dynamic behavior can be extrapolated from simulations of related molecules such as other nitrophenols and 2,4,6-trimethylphenol. researchgate.net

MD simulations of nitrophenols in solution reveal several key dynamic processes, including the twisting of the nitro group, solvation effects, and proton transfer events. nih.govmdpi.com For this compound, the nitro group is in a meta position relative to the hydroxyl group. Studies on 3-nitrophenol (B1666305) show that it possesses a strong charge-transfer character but is less prone to significant nitro group twisting in the excited state compared to its ortho and para isomers. nih.govmdpi.com The presence of three methyl groups on the benzene (B151609) ring would introduce significant steric hindrance, which could further influence the rotational freedom of the nitro group and its interactions with surrounding solvent molecules.

Furthermore, MD simulations can elucidate the nature of the solvent shell around the molecule. For substituted phenols like p-nitrophenol, simulations in aqueous solution have detailed the hydrogen bonding network, showing that the hydroxyl group typically forms about one hydrogen bond with water. chemrxiv.org The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl groups create a complex electronic environment that dictates these interactions. The dynamic behavior of the amide bonds in medium-sized heterocyclic rings has been shown to be dependent on the extent and nature of amide distortion, a principle that can be extended to understand how the substituted phenol ring's flexibility is managed. acs.org

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations, particularly the Grand Canonical Monte Carlo (GCMC) method, are instrumental in studying the adsorption of molecules onto surfaces by evaluating various potential configurations and energy states. nih.govrsc.orgnih.gov These simulations can determine energetically favorable adsorption sites and predict adsorption isotherms, which describe the amount of a substance adsorbed onto a surface at a given temperature and pressure. scm.comresearchgate.netacs.org

While direct MC simulation data for this compound is scarce, studies on the adsorption of other nitrophenols onto materials like graphene provide valuable insights. chemmethod.comresearchgate.net These simulations show that nitrophenols can be effectively adsorbed, with interactions driven by a combination of hydrogen bonding and van der Waals forces. chemmethod.comresearchgate.net For this compound, the presence of the hydroxyl and nitro groups would allow for hydrogen bonding with suitable adsorbent surfaces, while the aromatic ring and methyl groups would contribute to van der Waals interactions.

The adsorption energy is a key parameter obtained from these simulations. For example, the binding energies for nitrophenols on graphene surfaces have been calculated, indicating stable adsorption. researchgate.net The addition of three methyl groups in this compound would increase the molecule's surface area and polarizability, likely leading to stronger van der Waals interactions but also introducing potential steric hindrance that could affect the orientation and packing on the adsorbent surface. GCMC simulations are a useful tool for optimizing the conditions for adsorptive storage of various molecules in porous materials. nih.gov

Table 1: Representative Adsorption Interaction Energies of Nitrophenols on Graphene (kcal/mol) Data is analogous, based on studies of related nitrophenol compounds. chemmethod.comresearchgate.net

| Adsorbate | Adsorbent | Binding Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|---|

| 2-Nitrophenol (B165410) | Pristine Graphene | -20.8 | π-π stacking, H-bonding |

| 4-Nitrophenol (B140041) | Pristine Graphene | -22.1 | π-π stacking, H-bonding |

| 2-Nitrophenol | Functionalized Graphene | -37.5 | Enhanced H-bonding |

| 4-Nitrophenol | Functionalized Graphene | -39.2 | Enhanced H-bonding |

Theoretical Studies of Photodynamics and Photodissociation Pathways

The photochemistry of nitroaromatic compounds is a rich field of study, characterized by unique and rapid deactivation pathways following light absorption. ucl.ac.ukrsc.org Theoretical calculations, such as CASPT2//CASSCF and time-dependent density functional theory (TD-DFT), are crucial for mapping the potential energy surfaces of excited states and identifying reaction pathways. nih.govacs.orgnih.gov

For nitroaromatics, a general photochemical mechanism involves:

Excitation: Absorption of a UV photon promotes the molecule to an excited singlet state (e.g., S₁). ucl.ac.uk

Intersystem Crossing (ISC): Due to strong spin-orbit coupling, the molecule can rapidly transition from the singlet manifold to the triplet manifold (e.g., T₁). This process is often extremely fast, occurring on a sub-picosecond timescale, and results in a high triplet quantum yield. nih.govrsc.org

Relaxation/Dissociation: From the triplet state, the molecule can relax back to the ground state non-radiatively or undergo chemical reactions, such as the dissociation and release of nitric oxide (NO) or nitrous acid (HONO). rsc.orgrsc.org

In ortho-nitrophenols, an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitro group can occur, forming an unstable aci-nitro isomer. nih.govresearchgate.netrsc.org However, for this compound, the nitro group is meta to the hydroxyl group, precluding this direct intramolecular hydrogen transfer pathway. Its photodynamics would more closely resemble that of 3-nitrophenol, which is characterized by rapid intersystem crossing to the triplet state. nih.govucl.ac.uk The photolysis of nitrophenols in the gas phase and aqueous environments is considered a potential daytime source of atmospheric HONO. rsc.org Computational studies on o-nitrophenol have explored its complex relaxation pathways, including internal conversion, intersystem crossing, and dissociation, which remain topics of significant research interest. rsc.orgaip.org

Table 2: Typical Photodynamic Parameters for Nitroaromatic Compounds Data is analogous, based on studies of related nitroaromatic compounds. nih.govucl.ac.ukrsc.org

| Process | Typical Timescale | Associated Quantum Yield | Notes |

|---|---|---|---|

| Internal Conversion (S₁ → S₀) | Picoseconds (ps) | Variable, often low | Competes with ISC |

| Intersystem Crossing (S₁ → T₁) | Sub-picosecond to picoseconds | High (>0.5) | Dominant pathway for many nitroaromatics |

| Phosphorescence (T₁ → S₀) | Microseconds (µs) to milliseconds (ms) | Very low or negligible | Often quenched by non-radiative decay |

| Photodissociation (e.g., NO release) | Variable | Low (<0.01) | A minor but significant chemical pathway |

Structure-Reactivity Relationships from Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to correlate a molecule's structure with its chemical reactivity or biological activity. nih.govacs.orgjst.go.jp For substituted phenols and nitroaromatics, these models are well-established and rely on descriptors calculated using methods like Density Functional Theory (DFT). scholarsresearchlibrary.comresearchgate.netrsc.org

Key computational descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. For nitroaromatics, a lower LUMO energy is often correlated with higher mutagenicity, as it indicates the molecule is more easily reduced, a key step in their mechanism of toxicity. nih.gov

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more polarizable and reactive.

Topological and Steric Descriptors: These relate to the size, shape, and hydrophobicity of the molecule.

Log P (Octanol-Water Partition Coefficient): A measure of hydrophobicity, which is a primary determinant of how a molecule is absorbed and distributed in biological systems. nih.gov

Molecular Volume and Surface Area: These descriptors relate to the steric influence of the molecule on its ability to interact with active sites or surfaces.

Table 3: Key Computational Descriptors and Their Significance for Aromatic Compounds This table provides a general overview of descriptors used in QSAR studies for compounds like substituted phenols and nitroaromatics. scholarsresearchlibrary.comnih.govresearchgate.net

| Descriptor | Abbreviation | Significance in Structure-Reactivity Relationships |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | E-HOMO | Relates to the ability to donate electrons (susceptibility to oxidation). |

| Energy of Lowest Unoccupied Molecular Orbital | E-LUMO | Relates to the ability to accept electrons (susceptibility to reduction). Crucial for nitroaromatics. nih.gov |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | µ | Measures polarity, affecting solubility and intermolecular interactions. |

| Octanol-Water Partition Coefficient | log P | Represents hydrophobicity, a key factor in bioavailability and toxicity. nih.gov |

| Molecular Electrostatic Potential | MEP | Identifies reactive sites for electrophilic and nucleophilic attack. sci-hub.se |

V. Chemical Reactivity and Reaction Mechanism Studies

Oxidation Reactions and Mechanisms

The oxidation of 2,4,6-trimethyl-3-nitrophenol can be achieved through methods such as ozonation and photo-oxidation, leading to the degradation of the aromatic structure.

The ozonation of phenolic compounds in aqueous solutions is a sophisticated process involving direct reaction with molecular ozone and indirect reaction with hydroxyl radicals (•OH). The reaction rate is highly sensitive to pH; the deprotonated phenoxide ion, which is more prevalent at higher pH, is substantially more reactive toward the electrophilic ozone molecule than the undissociated phenol (B47542). acs.orgresearchgate.net

Electron-donating groups, like the methyl groups on the this compound ring, generally increase the reaction rate by activating the aromatic system. Conversely, electron-withdrawing groups, such as the nitro group, deactivate the ring. researchgate.netresearchgate.net For this compound, the activating effects of the three methyl groups are tempered by the deactivating nitro group. The kinetics of ozonation for various substituted phenols show a wide range of reaction rates, underscoring the influence of the specific substituents. acs.org

The mechanism of ozonation typically involves an initial electrophilic attack by ozone, leading to hydroxylation and subsequent ring cleavage. This process breaks down the aromatic structure into smaller, aliphatic carboxylic acids. Common byproducts from the ozonation of nitrophenols include glyoxylic acid, oxalic acid, and pyruvic acid, eventually leading to mineralization into CO2 and water. researchgate.netbioline.org.br

Table 1: Second-Order Rate Constants for Ozonation of Various Substituted Phenols

This table provides context for the range of reactivity of different phenolic compounds with ozone. The rate constants (k) are highly dependent on the type and position of the substituents.

| Compound | Rate Constant (k) in M⁻¹s⁻¹ | pH | Reference |

| Phenol | 1.3 x 10³ | 2 | acs.org |

| p-Cresol | 1.4 x 10³ | 2 | acs.org |

| o-Nitrophenol | 70 | 2 | acs.org |

| m-Nitrophenol | 310 | 2 | acs.org |

| p-Nitrophenol | 160 | 2 | acs.org |

| 2,4-Dinitrophenol (B41442) | 1.1 | 2.5 | researchgate.net |

| 2,4,6-Trinitrophenol | <0.1 | 2.5 | researchgate.net |

Nitrophenols are significant components of atmospheric brown carbon and can be both formed and degraded through photo-oxidation processes. The formation of compounds like this compound can occur in the atmosphere through the OH-initiated oxidation of aromatic precursors, such as 1,3,5-trimethylbenzene (mesitylene), in the presence of nitrogen oxides (NOx). researchgate.netresearchgate.net The mechanism involves the addition of an OH radical to the aromatic ring, followed by reaction with NO2. researchgate.net

The photo-oxidation of nitrophenols themselves is an important atmospheric degradation pathway. This process is often initiated by hydroxyl radicals (•OH) in the aqueous phase. acs.orgbohrium.comacs.org The reaction leads to the initial formation of more highly functionalized products, such as hydroxylated nitrophenols, which can sometimes increase light absorption. bohrium.comacs.org Continued oxidation results in the fragmentation of the aromatic ring, yielding smaller, highly oxygenated molecules that are less colored. acs.orgacs.org Studies on various nitrophenols have identified common breakdown products, as detailed in the table below.

Table 2: Common Products from the Aqueous Phase Photo-oxidation of Nitrophenols

| Product Category | Example Products | Reference |

| Functionalized Aromatics | Nitrocatechol, Nitroguaiacol | bohrium.comacs.org |

| Ring-Cleavage Products | Glyoxylic acid, Malonic acid, Oxalic acid | acs.org |

| Nitrogen-Containing Fragments | Isocyanic acid (HNCO) | acs.orgacs.org |

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, forming 3-amino-2,4,6-trimethylphenol, a valuable synthetic intermediate. This transformation can be accomplished via catalytic hydrogenation or with chemical reducing agents.

Catalytic hydrogenation is a common and efficient method for reducing aromatic nitro groups. rsc.org The reaction is typically performed using hydrogen gas (H2) and a heterogeneous catalyst. masterorganicchemistry.com The choice of catalyst can influence reaction efficiency, with palladium, platinum, and nickel being widely used. masterorganicchemistry.comacs.org The process involves the adsorption of the nitrophenol onto the catalyst surface, where it reacts with activated hydrogen. numberanalytics.comacs.org

The reaction is believed to proceed stepwise, with the nitro group (-NO2) being reduced first to a nitroso group (-NO) and then to a hydroxylamino group (-NHOH), before the final reduction to the amino group (-NH2). rsc.org The reactivity of nitrophenols in catalytic hydrogenation is influenced by the electronic effects of other substituents on the ring. rsc.org

Table 3: Common Catalysts for the Hydrogenation of Nitrophenols

| Catalyst | Support | Hydrogen Source | Reference |

| Palladium (Pd) | Carbon (C), Graphene | H₂, NaBH₄ | rsc.org |

| Platinum (Pt) | Carbon (C) | H₂ | acs.org |

| Nickel (Ni) | Alumina (Al₂O₃), Kaolin | H₂, Hydrazine | ekb.egnih.gov |

| Rhodium (Rh) | - | H₂ | nih.gov |

Alternatively, the nitro group can be reduced using chemical reagents, most classically with a metal in acidic solution. numberanalytics.com A mixture of tin (Sn) metal and concentrated hydrochloric acid (HCl) is a standard reagent for this transformation. vedantu.comchemguide.co.ukchemistrystudent.com In this reaction, the metal acts as the electron donor, and the acid serves as the proton source. vedantu.com

The reaction mechanism involves the transfer of electrons from the metal to the nitro group, with the oxygen atoms ultimately being removed as water molecules and replaced by hydrogen atoms to form the amine. vedantu.comchemguide.co.uk Under the strong acidic conditions, the resulting amino group is protonated to form an ammonium (B1175870) salt. A subsequent workup with a base, such as sodium hydroxide (B78521) (NaOH), is required to neutralize the salt and isolate the free aminophenol product. chemguide.co.ukchemistrystudent.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly substituted, which significantly impacts its reactivity in further substitution reactions. The outcome of such reactions is dictated by the combined directing and activating or deactivating effects of the four existing groups.

The hydroxyl (-OH) and methyl (-CH3) groups are activating and ortho-, para-directing, meaning they increase the ring's electron density and direct incoming electrophiles to the positions ortho and para to themselves. byjus.com In contrast, the nitro (-NO2) group is strongly deactivating and a meta-director. minia.edu.egmasterorganicchemistry.com

In this compound, the positions ortho (C2, C6) and para (C4) to the powerful hydroxyl activator are already occupied by methyl groups. The only vacant position on the ring is C5. This position is meta to the deactivating nitro group but ortho to the C4 and C6 methyl groups. This combination of steric hindrance from the adjacent methyl groups and deactivation by the nitro group makes conventional electrophilic aromatic substitution at the C5 position challenging. publish.csiro.au Studies on similarly crowded phenols often show that reactions with strong electrophiles like fuming nitric acid can lead to addition and rearrangement products, such as cyclohexadienones, rather than simple substitution. publish.csiro.audissertation.comresearchgate.net

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, is generally facilitated by strong electron-withdrawing groups like -NO2. youtube.compressbooks.pubncrdsip.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. pressbooks.pub However, this reaction also requires a good leaving group, typically a halide, to be present on the ring. pressbooks.pubncrdsip.com Since this compound lacks such a leaving group, it is not expected to undergo nucleophilic aromatic substitution under typical conditions.

In-depth Analysis of this compound: Reactivity and Mechanistic Studies

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound (CAS No. 1719-21-7). The information required to populate the requested sections on its chemical reactivity, reaction mechanisms, and kinetic and thermodynamic properties is not present in the currently accessible body of scientific publications.

The requested article structure is as follows:

Kinetic and Thermodynamic Studies of Chemical Transformations

Searches for data pertaining to this compound, also known as 3-nitro-mesitylenol, did not yield specific studies detailing its regioselectivity in chemical reactions or the effects of steric hindrance on its reactivity. The ortho and para positions relative to the hydroxyl group are occupied by methyl groups, which creates significant steric hindrance. Electrophilic substitution, such as nitration on the parent compound 2,4,6-trimethylphenol (B147578) (mesitol), would be expected to occur at the meta positions (3 or 5). However, studies on the nitration and nitrosation of mesitol indicate that reactions at these positions are highly disfavored, often resulting in no reaction or the formation of alternative products like cyclohexadienones through ipso-attack or oxidation. sci-hub.boxcdnsciencepub.com

Similarly, there is no available literature detailing the influence of the existing methyl and nitro substituents on the reaction rates of this compound. While general principles of substituent effects on aromatic rings are well-established—with methyl groups being activating and ortho, para-directing, and the nitro group being deactivating and meta-directing—specific quantitative data or even qualitative discussion for this particular molecule is absent. umd.edunih.govumd.edu

Furthermore, no kinetic or thermodynamic studies concerning the chemical transformations of this compound have been found. Such studies would provide crucial data on reaction rates, activation energies, and the enthalpy and entropy of reactions, but this information has not been published. researchgate.netresearchgate.netannualreviews.org

While extensive research exists for related compounds such as other isomers of trimethylphenol, various nitrophenols, and other substituted phenols, the strict requirement to focus solely on this compound cannot be met. Extrapolating data from these related compounds would be speculative and would not provide the scientifically accurate and specific information requested.

Therefore, it is not possible to generate a thorough and informative article on the specified topics for this compound based on the currently available scientific literature.

Vi. Environmental Chemistry and Degradation Pathways

Photolytic Degradation Processes

Photolytic degradation involves the breakdown of chemical compounds by light energy. For nitrophenols, this is a significant transformation pathway in both aquatic and atmospheric environments.

Direct photolysis occurs when a molecule absorbs light and undergoes a chemical reaction without the involvement of other photosensitizing molecules. Nitrophenols are known to absorb light in the near-UV and visible ranges, making them susceptible to direct photolysis by sunlight. mdpi.com

In the aqueous phase , the photolysis of nitrophenols can be a significant removal process, particularly in sunlit surface waters. rsc.org The rate and efficiency of photolysis are influenced by factors such as the pH of the water and the specific isomeric structure of the nitrophenol. For instance, studies on 2-nitrophenol (B165410) and 4-nitrophenol (B140041) have shown that they can readily dissociate under light in aqueous solutions. rsc.org While direct data for 2,4,6-trimethyl-3-nitrophenol is scarce, the principles governing the photolysis of other nitrophenols suggest it would also be susceptible to this degradation pathway. The presence of methyl groups on the aromatic ring may influence the absorption spectrum and the quantum yield of the photolysis reaction.

In the atmospheric phase , nitrophenols can exist in the gas phase or adsorbed onto particulate matter. pnas.org Gas-phase photolysis is an important removal process for many aromatic compounds. mdpi.com The photolysis of nitrophenols in the atmosphere can contribute to the formation of other atmospheric pollutants, such as nitrous acid (HONO) and hydroxyl radicals (•OH). pnas.org Quantum mechanical calculations on 2-nitrophenol and 4-nitrophenol indicate that photolysis occurs on the excited T1 state, leading to dissociation. rsc.org The total photolysis frequencies for 2-nitrophenol and 4-nitrophenol under certain conditions have been calculated to be 5.73 × 10⁻⁵ and 5.25 × 10⁻⁶ s⁻¹, respectively, highlighting the potential importance of this process. rsc.org

Nitrophenols, including presumably this compound, are not only degraded by photochemical reactions but can also be formed through such processes in the atmosphere. pnas.org Secondary formation can occur from the photooxidation of aromatic precursors in the presence of nitrogen oxides (NOx). mdpi.com

The degradation of nitrophenols through photochemical reactions is complex. Upon absorbing light, nitrophenols can undergo various transformations. For example, the photolysis of 4-nitrophenol on the surface of photoactive particulates under visible light has been shown to be driven by singlet oxygen (¹O₂), a nonradical species. pnas.orgnih.gov This process leads to the breaking of C–N and O–H bonds, generating HONO and p-benzoquinone. pnas.orgnih.gov The subsequent decomposition of HONO can produce hydroxyl radicals, which are highly reactive and contribute to atmospheric oxidation. pnas.org

Furthermore, the presence of other substances in the environment can influence the photochemical degradation of nitrophenols. For instance, dissolved organic matter in water can inhibit direct photolysis through light screening effects. nih.gov Conversely, some substances can act as photosensitizers, accelerating degradation. The degradation of 2,4,6-trimethylphenol (B147578), a structurally related compound, has been studied in the context of reactions with photochemically generated reactive species like triplet states of chromophoric dissolved organic matter. researchgate.netresearchgate.net

Biodegradation Mechanisms

Biodegradation, the breakdown of organic substances by microorganisms, is a key process in the removal of nitrophenolic compounds from soil and water. jebas.org

The biodegradation of nitrophenols can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with distinct transformation pathways.

Aerobic degradation of nitrophenols typically involves the initial removal of the nitro group as nitrite (B80452), followed by the oxygenolytic cleavage of the aromatic ring. nih.gov This process has been observed for various nitrophenolic compounds, including 2,4,6-trinitrophenol (picric acid). jebas.org While specific pathways for this compound are not well-documented, studies on other nitrophenols provide insight. For example, the degradation of p-nitrophenol can proceed through either a hydroquinone (B1673460) or a hydroxyquinol pathway. nih.gov The presence of methyl groups on the aromatic ring of this compound would likely influence the enzymatic reactions involved in its aerobic breakdown.

Anaerobic degradation of nitrophenols often begins with the reduction of the nitro group to an amino group, forming the corresponding aminophenol. hibiscuspublisher.com This initial reduction makes the aromatic ring more susceptible to subsequent cleavage. For instance, the anaerobic transformation of 2,4-dinitrophenol (B41442) involves its reduction to amino-derivatives. hibiscuspublisher.com It is plausible that this compound would undergo a similar initial reductive step under anaerobic conditions, forming 3-amino-2,4,6-trimethylphenol. The complete mineralization under anaerobic conditions ultimately leads to the formation of methane (B114726) and carbon dioxide.

Table 1: Comparison of Aerobic and Anaerobic Biodegradation of Nitrophenols

| Condition | Initial Step | Key Intermediates | Final Products | General Efficiency |

|---|---|---|---|---|

| Aerobic | Removal of nitro group as nitrite | Catechols, Hydroquinones | Carbon dioxide, Water, Biomass | Generally faster for less substituted nitrophenols |

| Anaerobic | Reduction of nitro group to amino group | Aminophenols | Methane, Carbon dioxide, Ammonia | Effective for highly substituted and recalcitrant nitrophenols |

A wide variety of microorganisms, including bacteria and fungi, have been shown to metabolize nitrophenolic compounds. researchgate.net These microorganisms possess enzymatic systems capable of transforming these xenobiotic compounds. jebas.org

Bacterial species from genera such as Pseudomonas, Rhodococcus, Burkholderia, and Arthrobacter have been identified as being capable of degrading various nitrophenols. researchgate.netnih.gov For instance, some bacteria can utilize nitrophenols as their sole source of carbon, nitrogen, and energy. The degradation of 2,4,6-trinitrotoluene (B92697) (TNT), a related nitroaromatic compound, by a Rhodococcus erythropolis strain involves an initial reduction of the aromatic ring. acs.org The metabolism of 2,4,6-trinitrophenol by Nocardioides simplex has also been documented. jebas.org

The genetic basis for the degradation of some nitrophenols has been elucidated. For example, in the degradation of p-nitrophenol, specific gene clusters encode the enzymes responsible for the sequential breakdown of the molecule. nih.gov The metabolic pathways are often specific to the microbial strain and the structure of the nitrophenolic compound. The presence of three methyl groups in this compound could present steric hindrance to the enzymes of some microorganisms, potentially affecting its biodegradability compared to less substituted nitrophenols.

Adsorption and Transport Phenomena in Environmental Matrices

The transport and fate of this compound in the environment are significantly influenced by its interaction with solid phases such as soil, sediment, and suspended particles. Adsorption to these matrices can reduce its mobility in water and its bioavailability for microbial degradation.

The extent of adsorption is dependent on the chemical properties of both the compound and the environmental matrix. For phenolic compounds, factors such as hydrophobicity, pKa, and the nature of substituents on the aromatic ring are important. The characteristics of the soil or sediment, including organic matter content, clay mineralogy, and pH, also play a crucial role.

Table 2: Factors Influencing the Adsorption of Nitrophenols in Environmental Matrices

| Factor | Description | Impact on Adsorption of this compound (Predicted) |

|---|---|---|

| Soil Organic Matter | Provides hydrophobic domains for partitioning of organic compounds. | Increased adsorption due to the hydrophobic nature of the trimethyl-substituted ring. |

| Clay Content | Can provide surfaces for adsorption, particularly for polar compounds. | May contribute to adsorption, but likely less significant than organic matter for this compound. |

| pH | Affects the ionization state of the phenolic group (pKa dependent). The neutral form is generally more hydrophobic and adsorbs more strongly. | Adsorption is expected to be higher at pH values below the pKa of the compound. |

| Temperature | Adsorption is often an exothermic process, so an increase in temperature can decrease adsorption. | Adsorption may decrease with increasing temperature. |

Vii. Advanced Analytical Methodologies for Detection and Quantification

Spectroscopic Detection Techniques

Spectroscopic methods are widely used for the analysis of nitrophenols, leveraging their interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the quantitative analysis of phenolic compounds. Nitrophenols exhibit characteristic absorption bands in the UV-Vis spectrum. For instance, p-nitrophenol (PNP) displays absorption peaks at approximately 317 nm in acidic conditions and 400 nm in alkaline conditions. nih.govscienceopen.com The absorption spectrum of PNP can be influenced by pH, with an isosbestic point observed around 347 nm, which can be utilized for pH-robust measurements. researchgate.net The presence of metal ions and anions in a solution can also cause shifts in the maximum absorption wavelengths. acs.org

For 2,4,6-trimethyl-3-nitrophenol, the presence of the phenol (B47542) and nitro chromophores suggests it will also absorb in the UV region. The addition of three methyl groups to the benzene (B151609) ring may cause a slight bathochromic (red) shift in the absorption maxima compared to simpler nitrophenols due to their electron-donating nature. docbrown.info Enhanced UV-Vis methods may involve derivatization or the use of specialized solvent systems to improve sensitivity and minimize matrix interference. nih.gov The reduction of nitrophenols, such as 2,4,6-trinitrophenol (TNP), to their corresponding aminophenols can be monitored by observing the decrease in the characteristic absorbance peak. researchgate.netresearchgate.netacs.org

Fluorescence-based sensing offers high sensitivity and selectivity for the detection of nitroaromatic compounds. rsc.org Many of these methods operate on a "turn-off" mechanism, where the fluorescence of a sensor molecule is quenched in the presence of the nitrophenol. colby.edu This quenching can occur through processes like the inner filter effect (IFE) or photoinduced electron transfer (PET). colby.edursc.org

For example, various fluorescent materials, including metal-organic frameworks (MOFs), quantum dots, and specific organic probes, have been developed as sensors for nitrophenols like 2,4,6-trinitrophenol (TNP) and 4-nitrophenol (B140041) (4-NP). rsc.orgmdpi.combohrium.comnih.gov These sensors can achieve very low limits of detection, sometimes in the nanomolar or even picomolar range. rsc.orgnih.govresearchgate.net The selectivity of these sensors is often tuned for specific nitrophenols, with factors like the number of nitro groups and the presence of other functional groups on the analyte influencing the quenching efficiency. mdpi.comacs.org The development of sensors for this compound would likely leverage these principles, with the electron-rich trimethylated phenol ring potentially influencing the charge-transfer interactions that underpin the sensing mechanism.

Table 1: Performance of Selected Fluorescence-based Sensors for Nitrophenol Detection

| Sensor Material | Target Analyte | Limit of Detection (LOD) | Quenching Constant (Ksv) | Reference |

|---|---|---|---|---|

| Zr(iv) metal–organic framework (Zr-1) | 2,4,6-trinitrophenol (TNP) | 0.011 μM | Not Specified | rsc.org |

| Poly(vinylpyrrolidone)-supported copper nanoclusters (PVP-CuNCs) | 2,4,6-trinitrophenol (TNP) | 81.44 x 10⁻¹² mol dm⁻³ | 1.03 × 10⁷ dm³ mol⁻¹ | nih.gov |

| Cationic water-soluble pillar rsc.orgarene graphene nanocomposite | 2,4,6-trinitrophenol (TNP) | 0.0035 μM | Not Specified | nih.gov |

| CdClHT (2D organic–metal chalcogenide) | 2,4,6-trinitrophenol (TNP) | 2 nM | 2.16 × 10⁷ m⁻¹ | rsc.org |

| Triphenylamine (TPA) based sensor (T-TPA) | 4-nitrophenol (4-NP) | Not Specified | Not Specified | colby.edu |

Electrochemical Sensing Platforms

Electrochemical methods provide a powerful alternative for the detection of nitrophenols, offering advantages such as rapid response, high sensitivity, and potential for miniaturization. acs.orgnih.gov

The voltammetric detection of nitrophenols is typically based on the electrochemical reduction of the nitro (-NO₂) group. Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often employed to enhance sensitivity. nih.govresearchgate.netijoer.com The reduction peak potential and current can be used for qualitative and quantitative analysis, respectively. For instance, in a mixture of nitrophenol isomers, distinct reduction peaks can be observed, allowing for their simultaneous determination. ijoer.comresearchgate.net The pH of the supporting electrolyte is a critical parameter, as it affects the proton-coupled electron transfer process of the nitro group reduction. acs.org

To achieve ultrasensitive detection, bare electrodes are often modified with various nanomaterials to create hybrid electrodes. These modifications can enhance the electrode's active surface area, improve electron transfer kinetics, and facilitate the accumulation of the target analyte. nih.govnih.govfrontiersin.org Materials used for modification include graphene and its derivatives, metal nanoparticles (e.g., gold, silver), metal oxides, and conductive polymers. rsc.orgacs.orgnih.govmdpi.combohrium.com For example, a graphene and acetylene (B1199291) black paste hybridized electrode has been used for the sensitive detection of 4-NP with a detection limit of 8.0 nM. mdpi.com Similarly, a sensor based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid demonstrated good performance for p-nitrophenol detection. rsc.org A nanofluidic sensor inspired by olfactory sensory neurons, using a UiO-66-NH2 metal-organic framework, has achieved an exceptionally low detection limit for TNP, reaching 6.5 × 10⁻¹⁶ g mL⁻¹. nih.govnih.gov

Table 2: Examples of Hybrid Electrodes for Nitrophenol Detection

| Electrode Modification | Target Analyte | Technique | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|---|

| Vertically-ordered mesoporous silica-nanochannel film on pre-activated glassy carbon electrode (VMSF/p-GCE) | p-nitrophenol | DPV | 9.4 nM | 10 nM–1 μM & 1–30 μM | nih.govfrontiersin.org |

| SrTiO₃/Ag/rGO composite on screen-printed carbon electrode | 4-nitrophenol | LSV | 0.03 μM | Not Specified | acs.org |

| Pyridine diketopyrrolopyrrole-functionalized graphene oxide on glassy carbon electrode (PDPP–GO/GCE) | 4-nitrophenol | CV | 0.10 μM | 0.5–50 μM & 50–163 μM | nih.gov |

| Graphene and acetylene black paste hybridized electrode (GR/ABPE) | 4-nitrophenol | Voltammetry | 8.0 nM | 20 nM–8.0 μM & 8.0 μM–0.1 mM | mdpi.com |

| rGO–TiO₂ nanocomposite | 4-nitrophenol | CV | 20 nM | 22 nM–224 nM | bohrium.com |

Chromatographic and Mass Spectrometric Approaches for Trace Analysis

For the separation and definitive identification of nitrophenol isomers and their trace-level quantification, the combination of chromatography and mass spectrometry is unparalleled.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing volatile and semi-volatile compounds. gcms.cz For nitrophenols, derivatization is often necessary to improve their thermal stability and chromatographic behavior, preventing interactions with active sites in the GC system. researchgate.netresearchgate.net Common derivatizing agents include N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA), which forms t-butyldimethylsilyl (TBDMS) derivatives. researchgate.net Another approach is the formation of pentafluorobenzyl (PFB) derivatives, which allows for highly sensitive detection using negative-ion chemical ionization (NICI) mass spectrometry, with instrumental detection limits in the femtogram range. rsc.org

Liquid chromatography-mass spectrometry (LC-MS), particularly with atmospheric pressure chemical ionization (APCI), is well-suited for the trace analysis of nitrated phenolic compounds in aqueous samples like rainwater. nih.gov This method can achieve selective detection in the low nanogram-per-milliliter range by using selected ion monitoring (SIM) of the [M-H]⁻ anions. nih.gov Tandem mass spectrometry (MS/MS) further confirms the identity of these compounds through characteristic fragmentation patterns, such as the neutral loss of nitrogen dioxide. nih.gov High-performance liquid chromatography (HPLC) with UV-Vis detection is also a reliable method for the simultaneous analysis of a nitrophenol and its metabolites. nih.gov The development of methods for this compound would likely involve optimizing extraction and derivatization steps, followed by GC-MS or LC-MS/MS analysis to ensure accurate identification and quantification, even in complex matrices. nih.gov

Viii. Research Applications and Broader Scientific Context

Application as Chemical Probes in Mechanistic Studies

The use of 2,4,6-Trimethyl-3-nitrophenol as a chemical probe is not extensively documented in current scientific literature. Research in this area has predominantly focused on its non-nitrated precursor.

Probing Reactive Oxygen Species

There is limited to no available research specifically demonstrating the application of this compound as a chemical probe for detecting or quantifying reactive oxygen species (ROS). Studies investigating chemical probes for ROS typically utilize other phenolic compounds.

Investigating Triplet Excited Dissolved Organic Matter

Current scientific literature does not indicate the use of this compound for investigating triplet excited dissolved organic matter (³DOM*). The established chemical probe for this purpose, particularly for studying electron transfer pathways, is its precursor, 2,4,6-trimethylphenol (B147578).

Role in Organic Synthesis and Material Science

The primary research application of this compound lies within its role as a precursor and intermediate in the synthesis of more complex chemical structures.

Influence on Polymerization Processes

Specific studies detailing the direct influence of this compound on polymerization processes are not readily found in the available literature. However, related compounds, such as Schiff bases derived from precursors like 2,4,6-trimethylphenylamine, have been noted for their role as polymer stabilizers. nih.gov The potential for this compound to be converted into such stabilizing agents presents an indirect link to material science.

Use as Precursors for Complex Organic Molecules

This compound is recognized as a product of the nitration of 2,4,6-trimethylphenol and serves as an intermediate in subsequent chemical reactions. dokumen.pub The presence of the nitro group allows for a range of chemical modifications, making it a valuable building block.

A primary transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), which would yield 3-amino-2,4,6-trimethylphenol. This resulting aminophenol is a versatile precursor for synthesizing more complex molecules, such as Schiff bases. For instance, primary amines like 2,4,6-trimethylphenylamine (a structurally related compound) are condensed with active carbonyl compounds, like o-vanillin, to form Schiff bases. nih.gov These Schiff base derivatives are significant in coordination chemistry, and as dyes, pigments, and catalysts. nih.gov

The synthesis pathway can be summarized as follows:

Nitration: Phenol (B47542) → 2,4,6-Trimethylphenol → This compound

Reduction: This compound → 3-Amino-2,4,6-trimethylphenol

Condensation: 3-Amino-2,4,6-trimethylphenol + Carbonyl Compound → Schiff Base

Green Synthesis of Nanomaterials (e.g., Metal Nanoparticles)

There is no specific evidence in the scientific literature to suggest that this compound is directly used in the green synthesis of nanomaterials. While a different isomer, 2,3,5-Trimethyl-4-nitrophenol, has been noted for its involvement in the green synthesis of metal nanoparticles, this application has not been reported for the 2,4,6-trimethyl-3-nitro isomer. The field of nanomaterial synthesis often utilizes various organic compounds, but a direct role for this compound remains undocumented.

Contribution to the Understanding of Substituted Aromatic Compound Chemistry

The study of this compound provides a valuable case for understanding the intricate interplay of substituent effects on the chemistry of aromatic compounds. The specific arrangement of three electron-donating methyl groups, a strongly electron-withdrawing nitro group, and a hydroxyl group on a benzene (B151609) ring creates a unique electronic and steric environment. This allows researchers to explore fundamental principles of structure-property-reactivity relationships and to draw comparisons with other substituted phenols and nitroaromatics.

The physicochemical properties and chemical reactivity of a substituted aromatic compound are not merely the sum of its individual functional groups; they are the result of complex electronic and steric interactions. In this compound, these correlations are particularly instructive.

Acidity (pKa): The acidity of phenols is a key property governed by the stability of the corresponding phenoxide ion. ualberta.ca Electron-withdrawing groups, like the nitro group, stabilize the negative charge of the phenoxide ion, thereby increasing the acidity (lowering the pKa value) of the parent phenol. researchgate.net Conversely, electron-donating groups like methyl groups destabilize the phenoxide ion and decrease acidity (increase the pKa). researchgate.net In this compound, these opposing effects are at play. While the nitro group increases acidity, the three methyl groups work to decrease it. The net effect can be predicted by comparing it to related compounds. For instance, phenol has a pKa of about 9.99, while the pKa of p-nitrophenol is 7.2, demonstrating the acid-strengthening effect of the nitro group. researchgate.netualberta.ca The presence of multiple electron-donating alkyl groups, as in 2,4,6-trimethylphenol (mesitol), results in a higher pKa of 10.88, making it less acidic than phenol. researchgate.net Therefore, the pKa of this compound is expected to be intermediate, influenced by the balance between the single nitro group and three methyl groups.

Reactivity: The electron density of the aromatic ring, dictated by its substituents, governs its susceptibility to electrophilic aromatic substitution. The activating methyl and hydroxyl groups direct incoming electrophiles to the ortho and para positions. However, in this compound, positions 2, 4, and 6 are already occupied by methyl groups. The remaining open positions are 3 (occupied by the nitro group) and 5. The strong deactivating nature of the nitro group makes further electrophilic substitution on the ring difficult. nih.gov

Reactions involving the existing functional groups are also influenced by this substitution pattern. The nitro group can be reduced to an amino group, a common reaction for nitroaromatic compounds. nih.govnih.gov The hydroxyl group can undergo reactions typical of phenols, though its reactivity may be sterically hindered by the adjacent methyl groups at positions 2 and 6.

| Structural Feature | Effect on Property/Reactivity | Rationale |

|---|---|---|

| -OH group (position 1) | Determines acidity; activating and ortho-, para-directing for electrophilic substitution. | The hydroxyl group can donate a proton, and its lone pairs increase electron density in the ring via resonance. researchgate.net |

| -NO₂ group (position 3) | Increases acidity; deactivating and meta-directing for electrophilic substitution. | Strongly electron-withdrawing through both induction and resonance, stabilizing the phenoxide anion. researchgate.netualberta.ca |

| -CH₃ groups (positions 2, 4, 6) | Decrease acidity; activating and ortho-, para-directing; provide steric hindrance. | Electron-donating via induction, destabilizing the phenoxide anion. researchgate.net The bulky groups can block access to adjacent functional groups. |

| Overall Substitution Pattern | Intermediate acidity (compared to nitrophenols and alkylphenols); low reactivity towards further electrophilic substitution. | A balance of competing electron-donating and electron-withdrawing effects. All activated positions for electrophilic attack are blocked. ualberta.ca |

To place the chemical nature of this compound in a broader context, it is useful to compare it with structurally related molecules. This comparison highlights the systematic effects of adding or changing substituents on the phenolic ring.

Comparison with Phenol and Alkylphenols: Compared to phenol (pKa 9.99), 2,4,6-trimethylphenol (pKa 10.88) is less acidic due to the electron-donating nature of the three methyl groups. researchgate.net This establishes a baseline for the effect of trimethyl substitution. The introduction of a nitro group to this structure at the 3-position to form this compound would be expected to significantly increase its acidity (i.e., lower its pKa value) relative to 2,4,6-trimethylphenol.

Comparison with Nitrophenols: The position and number of nitro groups dramatically impact acidity. ualberta.ca

m-Nitrophenol (pKa 9.3): The nitro group provides stabilization of the phenoxide anion primarily through its inductive effect, making it more acidic than phenol. ualberta.ca The arrangement in this compound is analogous in that the nitro group is meta to the hydroxyl group.

p-Nitrophenol (pKa 7.2): This compound is significantly more acidic than the meta isomer because the nitro group can stabilize the phenoxide anion through both inductive and resonance effects, with the negative charge being delocalized onto the oxygen atoms of the nitro group. ualberta.ca

2,4-Dinitrophenol (B41442) (pKa 4.5): With two nitro groups in ortho and para positions, the stabilization of the conjugate base is even greater, leading to a substantial increase in acidity. ualberta.ca

2,4,6-Trinitrophenol (Picric Acid, pKa ~0.4): The cumulative effect of three nitro groups in positions ortho and para to the hydroxyl group makes picric acid a strong acid, comparable in strength to some mineral acids. researchgate.netnih.gov

This compound has only one nitro group, which is meta-directing, but it also has three electron-donating methyl groups. Therefore, its acidity is expected to be lower than that of p-nitrophenol and significantly lower than that of dinitro- or trinitrophenols. It would likely be more acidic than 2,4,6-trimethylphenol but could be comparable to or slightly less acidic than m-nitrophenol, depending on the precise balance of the opposing electronic effects.

Comparison with other Substituted Nitroaromatics: The reactivity of nitroaromatic compounds is highly dependent on the other substituents present. For instance, the presence of a nitro group deactivates the aromatic ring towards electrophilic attack. copernicus.org In compounds like 2,4,6-trinitrotoluene (B92697) (TNT), the three nitro groups strongly deactivate the ring, while the methyl group offers a site for oxidation reactions. nih.gov In this compound, the ring is heavily substituted, limiting its reactivity in electrophilic substitution. Its primary reactivity would likely involve the functional groups themselves: reduction of the nitro group or reactions of the hydroxyl group. nih.govnoaa.gov Studies on the reaction of methylated phenols with nitrogen dioxide show that the positions ortho and para to the hydroxyl group are highly susceptible to nitration. canterbury.ac.nz In the case of 2,4,6-trimethylphenol, where these positions are blocked, reaction can occur at the meta position (position 3), which is precisely the structure of the title compound.

| Compound | Key Substituents | Approximate pKa | Key Structural/Reactivity Feature |

|---|---|---|---|

| Phenol | -OH | 9.99 researchgate.net | Baseline for phenolic acidity. |

| m-Nitrophenol | -OH, m-NO₂ | 9.3 ualberta.ca | Increased acidity due to inductive effect of NO₂. ualberta.ca |

| p-Nitrophenol | -OH, p-NO₂ | 7.2 ualberta.ca | Strongly increased acidity due to resonance and inductive effects. ualberta.ca |

| 2,4,6-Trinitrophenol (Picric Acid) | -OH, 2,4,6-(NO₂)₃ | ~0.4 researchgate.net | Very strong acid due to cumulative stabilization by three NO₂ groups. researchgate.net |

| 2,4,6-Trimethylphenol (Mesitol) | -OH, 2,4,6-(CH₃)₃ | 10.88 researchgate.net | Decreased acidity due to electron-donating CH₃ groups. researchgate.net |